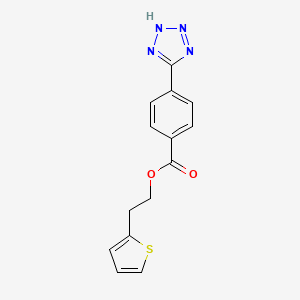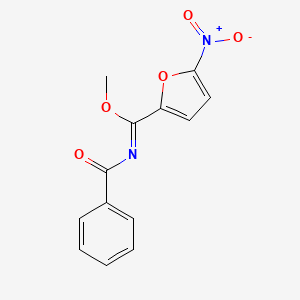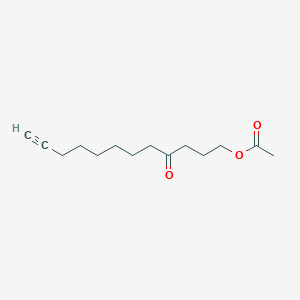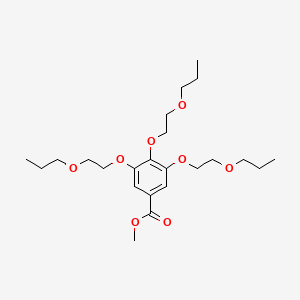
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- is a peptide compound composed of the amino acids L-proline and L-tyrosine. Peptides like this one play crucial roles in various biological processes due to their unique structural and functional properties. L-Proline is known for its rigidity and restricted conformational space, while L-tyrosine is an aromatic amino acid involved in protein synthesis and signal transduction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- typically involves classical peptide synthesis methods. These methods utilize protecting groups such as tert-butoxycarbonyl (Boc) or trifluoroacetyl to protect the NH group during the reaction . The peptide bond formation is promoted by carbodiimide reagents like N,N’-dicyclohexylcarbodiimide (DCC). The condensation of N-Boc-L-proline with L-tyrosine methyl ester in the presence of DCC yields the desired peptide .
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers that can handle multiple steps of the synthesis process efficiently. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. This method allows for the rapid and efficient production of peptides with high purity .
化学反応の分析
Types of Reactions
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residues can lead to the formation of dityrosine cross-links, while reduction can result in the formation of reduced peptide bonds .
科学的研究の応用
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- has various applications in scientific research:
作用機序
The mechanism of action of L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. L-Proline is known to influence protein folding and stability by disrupting α-helical and β-sheet structures . L-Tyrosine, on the other hand, is involved in signal transduction pathways through its phosphorylation by tyrosine kinases . The combined effects of these amino acids contribute to the overall biological activity of the peptide.
類似化合物との比較
Similar Compounds
L-Proline, L-prolyl-L-tyrosyl-L-valine: Another peptide with similar structural properties but different biological activities.
L-Proline, L-threonyl-L-tyrosyl-L-aspartyl-L-proline: A peptide with additional amino acids that confer different functional properties.
Uniqueness
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- is unique due to its specific combination of amino acids, which imparts distinct structural and functional characteristics. The presence of two tyrosine residues allows for potential dityrosine cross-linking, which can enhance the stability and rigidity of the peptide .
特性
CAS番号 |
821772-11-6 |
|---|---|
分子式 |
C28H34N4O7 |
分子量 |
538.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H34N4O7/c33-19-9-5-17(6-10-19)15-22(30-25(35)21-3-1-13-29-21)26(36)31-23(16-18-7-11-20(34)12-8-18)27(37)32-14-2-4-24(32)28(38)39/h5-12,21-24,29,33-34H,1-4,13-16H2,(H,30,35)(H,31,36)(H,38,39)/t21-,22-,23-,24-/m0/s1 |
InChIキー |
NVCNSADOLZRVLG-ZJZGAYNASA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)O |
正規SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate](/img/structure/B12534856.png)
![3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one](/img/structure/B12534858.png)



![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)



![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
